Agavoside B

Description

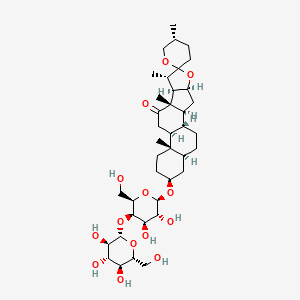

Agavoside B is a steroidal saponin, a class of organic compounds characterized by their structure, which includes a steroid aglycone moiety. The steroidal aglycone in this compound is typically a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative . This compound is known for its presence in certain plant species, particularly those in the Agave genus .

Properties

CAS No. |

56857-66-0 |

|---|---|

Molecular Formula |

C39H62O14 |

Molecular Weight |

754.9 g/mol |

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-26,28-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21-,22+,23+,24+,25-,26-,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39-/m1/s1 |

InChI Key |

YEKZYRCPUZIPAI-FKPXPTAZSA-N |

Isomeric SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Agavoside B; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agavoside B involves the glycosylation of hecogenin, a steroidal sapogenin. The process typically includes the following steps:

Glycosylation Reaction: Hecogenin is reacted with a glycosyl donor, such as β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside, under acidic conditions to form this compound.

Purification: The product is purified using chromatographic techniques to isolate this compound from other reaction by-products.

Industrial Production Methods: Industrial production of this compound may involve the extraction of hecogenin from natural sources, followed by its glycosylation using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Agavoside B undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups in the aglycone moiety can be reduced to form alcohols.

Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and sugar moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Release of hecogenin and sugar moieties.

Scientific Research Applications

Agavoside B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Agavoside B involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Agavoside B is unique among steroidal saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

Agavoside A: Another steroidal saponin with a different glycosylation pattern.

Hecogenin: The aglycone moiety of this compound, which lacks the glycosylation.

Diosgenin: A structurally related steroidal sapogenin with different biological activities.

This compound stands out due to its specific glycosylation and the resulting unique biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.